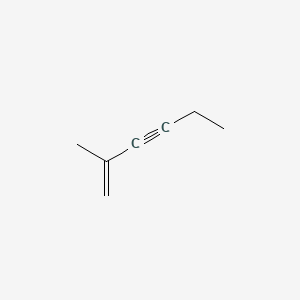

2-Methyl-1-hexen-3-yne

説明

Significance of 2-Methyl-1-hexen-3-yne in Contemporary Organic Chemistry

The significance of this compound in modern organic chemistry stems from its role as a versatile substrate in a variety of synthetic transformations. researchgate.net The presence of two distinct unsaturated functionalities (an alkene and an alkyne) allows for selective and diverse reactivity, making it a key intermediate for synthesizing more complex molecules. smolecule.com It is a prominent member of the conjugated enynes, which are considered valuable moieties for constructing aromatic and heteroaromatic compounds. researchgate.net

In contemporary synthesis, this compound is frequently employed in transition-metal-catalyzed reactions. rsc.org Copper-catalyzed functionalization of enynes, including this compound, has emerged as a powerful strategy for creating densely functionalized and often enantioenriched products. researchgate.netrsc.org These reactions include boro-functionalizations, hydrofunctionalizations, and cyclizations, highlighting the compound's utility in generating molecular diversity. rsc.org Furthermore, it serves as a substrate in palladium-catalyzed and ruthenium-catalyzed processes, such as the widely applied enyne metathesis. mdpi.comorganic-chemistry.org Its derivatives also have potential applications in material science, including polymer production. smolecule.com

Evolution of Research Themes Pertaining to this compound

Research involving this compound has evolved from fundamental reactivity studies to its application in highly sophisticated and selective catalytic processes. Initial investigations likely focused on its basic chemical reactions, such as hydrogenation of the double and triple bonds to yield saturated hydrocarbons, and electrophilic additions. smolecule.com

The major shift in research occurred with the advent of advanced transition-metal catalysis. The development of catalysts, particularly those based on ruthenium, copper, and osmium, opened new avenues for its application. researchgate.netacs.org A significant area of development has been enyne metathesis, a powerful bond reorganization reaction that can be used to form carbo- and heterocycles. mdpi.comuwindsor.cachim.it Initially explored with terminal alkynes, research has extended to internal alkynes like the one present in this compound. butler.edu

More recent research has focused on increasing the complexity and efficiency of reactions involving this enyne. This includes the development of tandem or cascade reactions, where multiple transformations occur in a single operational step. rsc.org For example, a tandem [4+2]/[2+2] cycloaddition of o-carboryne with this compound has been developed to construct complex carborane-fused tricyclic systems. rsc.org The exploration of multicomponent reactions, where three or more reactants combine to form a single product, further illustrates the evolution towards more intricate and atom-economical synthetic strategies. clockss.org

Current Frontiers in this compound Chemistry

Current research frontiers are centered on expanding the synthetic utility of this compound through the design of novel catalytic systems and reaction pathways that offer high levels of control and efficiency.

A key area is asymmetric catalysis , which aims to produce specific stereoisomers of chiral molecules. Research is ongoing to develop chiral ligands for copper-catalyzed reactions, such as asymmetric conjugate additions, to yield enantioenriched products. researchgate.net

Another frontier is the use of this compound in cycloaddition reactions with novel partners. The reaction with o-carboryne precursors to form carborane-fused tricycles via a reactive 1,2-cyclohexadiene intermediate is a prime example of this cutting-edge research. rsc.org This demonstrates the compound's ability to participate in complex cascade reactions to build unique polycyclic frameworks. rsc.org

The development of novel organometallic reactions also continues to be a major focus. Studies on the three-component coupling reaction of this compound with carbonyls and organozinc reagents, which proceed without a nickel catalyst, showcase the push towards developing new C-C bond-forming methodologies. clockss.org Similarly, its reactions with hydride complexes of ruthenium and osmium are being investigated, leading to the formation of unusual organometallic structures like hydride alkenylcarbyne and cyclopentadienyl (B1206354) derivatives, which provides insight into reaction mechanisms and catalyst behavior. acs.org

Finally, its application in materials science is an emerging frontier. Copper(I) complexes stabilized by this compound have been studied for their potential use in low-temperature chemical vapor deposition, a process for creating thin films. scilit.comresearchgate.net

| Reaction Type | Reactants/Catalyst | Key Findings | Source |

|---|---|---|---|

| Tandem Cycloaddition | o-carboryne precursor (1-OTf-o-C₂B₁₀H₁₁), LiHMDS | Undergoes a tandem [4+2]/[2+2] cycloaddition to afford carborane-fused tricyclic products in high yield (e.g., 84%). | rsc.org |

| Three-Component Coupling | Aldehydes/Ketones, t-BuZnBr | Couples regioselectively with carbonyls and organozinc reagents in THF to form homopropargyl alcohols without a nickel catalyst. | clockss.org |

| Reaction with Ruthenium Complex | RuH₂Cl₂(PⁱPr₃)₂ | Reacts to form a half-sandwich derivative with a tetrasubstituted cyclopentadienyl ligand via hydrogenation and coupling of two enyne molecules. | acs.org |

| Reaction with Osmium Complex | OsH₂Cl₂(PⁱPr₃)₂ | Forms a hydride alkenylcarbyne derivative through initial hydrogenation of the triple bond to a diene, followed by hydrogen migrations. | acs.org |

| Stannylmetalation | Stannylcuprates, Sn-Al, and Sn-Mg reagents | Undergoes regioselective addition of bimetallic reagents to the alkyne moiety, with selectivity influenced by solvent and reaction conditions. | researchgate.netcapes.gov.br |

| Copper Complex Formation | Copper(I) β-diketonate | Forms stable, volatile Lewis base stabilized copper(I) complexes, binding through the triple bond, for potential use in chemical vapor deposition. | scilit.comresearchgate.net |

Structure

3D Structure

特性

IUPAC Name |

2-methylhex-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPWKHNDQICVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177625 | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-94-2 | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-hexen-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Analysis of 2 Methyl 1 Hexen 3 Yne Reactivity and Mechanistic Pathways

Cycloaddition Chemistry of 2-Methyl-1-hexen-3-yne

The reactivity of this compound and its analogs is notably characterized by their participation in various cycloaddition reactions. These transformations provide efficient pathways to complex molecular architectures, leveraging the dual reactivity of the conjugated ene-yne system.

Tandem [4+2]/[2+2] Cycloaddition with o-Carboryne Precursors

A significant reaction involving this compound is its unprecedented tandem [4+2]/[2+2] cycloaddition with o-carboryne. nih.govrsc.org This process allows for the facile construction of complex carborane-fused tricyclic systems. researchgate.netrsc.org In a typical procedure, o-carboryne is generated in situ from a precursor such as 1-OTf-o-C₂B₁₀H₁₁ by treatment with a base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.govrsc.org The subsequent reaction with this compound proceeds efficiently at room temperature, yielding a carborane-fused tricyclo[6.4.0.0²,⁷]dodeca-2,12-diene. nih.govrsc.org An initial study demonstrated that the reaction between o-carboryne and this compound afforded the tricyclic product in an 84% gas chromatography (GC) yield and a 75% isolated yield. rsc.org

The mechanism of this transformation has been elucidated through experimental results and supported by Density Functional Theory (DFT) calculations. nih.govresearchgate.netrsc.org The reaction is initiated by an efficient [4+2] cycloaddition between the o-carboryne and the conjugated enyne system of this compound. researchgate.netrsc.org This initial step forms a highly reactive carborane-fused 1,2-cyclohexadiene intermediate. nih.govrsc.orgresearchgate.netrsc.org

Following the formation of this strained cyclic allene (B1206475), a subsequent intramolecular [2+2] cycloaddition occurs. nih.govresearchgate.net It has been proposed that this second cycloaddition proceeds in a stepwise manner through the formation of a diallyl diradical intermediate, which then collapses to furnish the final, stable carborane-fused tricyclic product. nih.govrsc.org This tandem sequence represents a novel reaction pathway for conjugated enynes with strained intermediates like o-carboryne. nih.govrsc.org

The tandem [4+2]/[2+2] cycloaddition exhibits a broad substrate scope and is compatible with a wide array of functional groups. nih.govrsc.orgresearchgate.netrsc.org This versatility makes it a valuable method for synthesizing a diverse library of carborane-functionalized tricyclics. researchgate.netrsc.org The reaction tolerates various substituents on the conjugated enyne partner, including linear, branched, and cyclic alkyl groups. nih.govrsc.org Furthermore, the presence of silyl (B83357) groups, as well as distal chloro and phenyl functionalities, does not impede the reaction, which proceeds to give the desired products in moderate to high yields. nih.govrsc.org

| Enyne Substrate | Substituents | Product | Isolated Yield (%) |

|---|---|---|---|

| This compound | R¹=Me, R²=Et | 3a | 75 |

| 2-Methyl-1-hepten-3-yne | R¹=Me, R²=Pr | 3b | 78 |

| 2-Methyl-1-octen-3-yne | R¹=Me, R²=Bu | 3c | 80 |

| 2,5-Dimethyl-1-hexen-3-yne | R¹=Me, R²=iPr | 3d | 72 |

| 2,5,5-Trimethyl-1-hexen-3-yne | R¹=Me, R²=tBu | 3e | 65 |

| 1-(1-Ethynylcyclohex-1-en-1-yl)ethan-1-one derivative | R¹, R² = -(CH₂)₅- | 3f | 76 |

| (4-Chlorobut-1-en-3-yn-2-yl)trimethylsilane | R¹=Me, R²=CH₂Cl | 3g | 68 |

| (1-Phenyl-2-propyn-1-ylidene)cyclohexane derivative | R¹=Ph, R²=Et | 3h | 85 |

Intramolecular [3+2] Cycloadditions Involving this compound Analogs

Analogs of this compound, particularly those incorporating a vinylcyclopropane (B126155) (VCP) moiety, participate in Rhodium(I)-catalyzed intramolecular [3+2] cycloaddition reactions. rsc.orgresearchgate.net These reactions provide an efficient and versatile method for the synthesis of bicyclic structures containing cyclopentane (B165970) and cyclopentene (B43876) rings. rsc.orgresearchgate.net The VCP group acts as a three-carbon component in this cycloaddition pathway. researchgate.net

The intramolecular [3+2] cycloaddition of 1-ene-, 1-yne-, and 1-allene-vinylcyclopropanes is effectively catalyzed by Rh(I) complexes. rsc.orgresearchgate.net This type of cascade reaction serves as a general strategy for the direct, regioselective, and diastereoselective synthesis of highly functionalized and synthetically challenging bridged polycyclic systems. escholarship.org The process is valuable for creating complex molecular scaffolds from relatively simple acyclic precursors. escholarship.org

The stereochemical outcome of these Rh(I)-catalyzed intramolecular [3+2] cycloadditions has been a subject of investigation. The reactions are often highly diastereoselective. escholarship.org For instance, in the formation of certain bicyclic systems, there is a notable preference for a specific ring fusion geometry. The synthesis of a 5,5-bicyclic skeleton via this method, for example, generally favors the formation of a cis ring-fusion. researchgate.net This inherent diastereoselectivity is a key feature of the reaction, enabling the controlled construction of complex three-dimensional structures. escholarship.orgnih.gov

Nickel(0)-Catalyzed [2+2+2] Cycloaddition Reactions

Nickel(0) complexes are effective catalysts for the [2+2+2] cycloaddition of unsaturated substrates, providing a powerful method for the synthesis of cyclic compounds. In these reactions, a nickel(0) center coordinates with multiple π-systems, such as those in alkynes and alkenes, facilitating their assembly into a new ring system. For substrates like this compound, which contains both an alkene and an alkyne moiety, these reactions can involve coupling with other unsaturated partners like isocyanates or additional alkynes. The efficiency and selectivity of these transformations are often highly dependent on the ligand environment of the nickel catalyst. nih.gov

Regiochemical Control and Ligand Rationalization

A significant challenge in the cycloaddition of unsymmetrical alkynes is the control of regiochemistry. nih.gov In nickel-catalyzed reactions, the choice of ligand plays a pivotal role in directing the orientation of the substrates during the key bond-forming steps. nih.govnih.gov The regioselectivity is often governed by steric interactions between the substituents on the alkyne and the ancillary ligands on the nickel center. nih.gov

Bulky ligands, such as N-heterocyclic carbenes (NHCs) like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can create a sterically demanding environment that favors the insertion of the alkyne in a way that minimizes these interactions. nih.govnih.gov For an alkyne like this compound, this steric guidance can lead to the formation of a single regioisomer. rsc.org For instance, in the cycloaddition of diynes with isocyanates, a catalyst system of Ni(COD)₂ and the bulky NHC ligand SIPr was found to be highly effective at room temperature, forming 2-pyridones with excellent regioselectivity. nih.gov The mechanism suggests that the regioselectivity is determined during the alkyne insertion step, where steric clash between the alkyne's larger substituent and the bulky ligand is minimized. nih.gov Conversely, smaller ligands may offer less steric bias, potentially leading to mixtures of regioisomers. nih.gov

Table 1: Ligand Effects on Regioselectivity in Nickel-Catalyzed Cycloadditions

| Ligand Type | General Size | Expected Outcome with Unsymmetrical Alkynes | Rationale |

|---|---|---|---|

| N-Heterocyclic Carbenes (e.g., SIPr, IPr) | Bulky | High regioselectivity | Strong steric interactions direct the alkyne insertion to minimize crowding. nih.govnih.gov |

| Phosphines (e.g., PBu₃, PCy₃) | Variable | Regioselectivity is dependent on the specific phosphine's cone angle and electronic properties. | A balance of steric and electronic factors influences the transition state. rsc.org |

In the specific case of the reaction between an imine and this compound, a single regioisomer of the product was formed, demonstrating the high degree of control achievable in these systems. rsc.org

Characterization of Aza-Nickelacycle Intermediates

The mechanism of many nickel-catalyzed cycloadditions involving imines and alkynes proceeds through a key five-membered aza-nickelacycle intermediate. rsc.orgrsc.org This intermediate is formed via the oxidative cyclization of the imine and alkyne with the nickel(0) center. rsc.org The direct characterization of these intermediates can be challenging, but their existence is strongly supported by stoichiometric studies and subsequent chemical transformations. rsc.org

For example, the reaction of an N-(benzenesulfonyl)benzaldimine with diphenylacetylene (B1204595) in the presence of Ni(cod)₂ and PCy₃ leads to the quantitative formation of a stable five-membered aza-nickelacycle. rsc.org The structure of this intermediate can be confirmed by its reaction with carbon monoxide (5 atm), which results in reductive elimination to afford the corresponding γ-lactam. rsc.org This reactivity is consistent with the proposed nickelacycle structure. rsc.orgbohrium.com DFT calculations have also been used to support the stability of these aza-nickelacycle intermediates, suggesting that coordination of other functional groups within the substrate to the nickel center can further stabilize the structure. rsc.org

Mechanistic Differentiation of [2+2] Cycloaddition under Photochemical versus Thermal Conditions

The [2+2] cycloaddition is a reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene components. The mechanism of this reaction differs significantly depending on whether it is initiated by light (photochemistry) or heat (thermolysis).

Under photochemical conditions , the reaction is generally allowed by orbital symmetry rules and proceeds through a stepwise mechanism. wikipedia.org For enone-alkene cycloadditions, the process typically begins with the photoexcitation of the enone to a short-lived singlet excited state. wikipedia.org This is followed by rapid intersystem crossing to a more stable triplet state. The triplet enone then interacts with the ground-state alkene to form a triplet diradical intermediate. wikipedia.orgrsc.org Finally, spin inversion to a singlet diradical allows for the cyclization to the cyclobutane product. wikipedia.org This pathway is common for the [2+2] cycloaddition of alkenes with maleimides, which can proceed under UVA irradiation, sometimes requiring a photosensitizer. nih.gov

In contrast, the concerted suprafacial-suprafacial [2+2] cycloaddition is forbidden under thermal conditions by the Woodward-Hoffmann rules. nih.gov Therefore, thermal [2+2] reactions, when they occur, must proceed through a non-concerted, stepwise pathway. nih.govelsevierpure.com Computational and experimental studies on intramolecular [2+2] cycloadditions of allene-ynes suggest that the thermal reaction proceeds through a stepwise diradical pathway. nih.govelsevierpure.com This mechanism avoids the high-energy forbidden transition state of the concerted process. The formation of the diradical intermediate is typically the rate-determining step.

Table 2: Comparison of Photochemical vs. Thermal [2+2] Cycloaddition Mechanisms

| Feature | Photochemical Conditions | Thermal Conditions |

|---|---|---|

| Initiation | UV/Visible Light | Heat |

| Orbital Symmetry | Allowed (concerted) | Forbidden (concerted) |

| Key Intermediate | Triplet Diradical | Singlet Diradical |

| Mechanism | Stepwise: Photoexcitation → Intersystem Crossing → Diradical Formation → Spin Inversion → Cyclization. wikipedia.org | Stepwise: Diradical Formation → Cyclization. nih.govelsevierpure.com |

| Stereochemistry | Can be stereoselective, but cis-trans isomerization is possible in the intermediate stage. wikipedia.org | Often less stereospecific due to the nature of the diradical intermediate. |

Application of Dipolar Cycloaddition Concepts to Enynes

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful reaction for synthesizing five-membered heterocyclic compounds. mdpi.comnih.gov It involves the reaction of a 1,3-dipole (a molecule with a 4π-electron system across three atoms) with a dipolarophile (a 2π-electron system, such as an alkene or alkyne). nih.gov

An enyne substrate like this compound presents two reactive sites for 1,3-dipolar cycloaddition: the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne). The chemoselectivity of the reaction (i.e., whether the dipole reacts with the alkene or the alkyne) and the regioselectivity of the addition are governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction between different 1,3-dipoles and an enyne can lead to a variety of heterocyclic products.

Table 3: Potential Products from 1,3-Dipolar Cycloaddition with an Enyne

| 1,3-Dipole | General Structure | Product from Alkene Addition | Product from Alkyne Addition |

|---|---|---|---|

| Azide | R-N₃ | Triazoline | Triazole |

| Nitrone | R₂C=N⁺(R)-O⁻ | Isoxazolidine | Isoxazoline |

| Azomethine Ylide | R₂C=N⁺(R)-CR₂⁻ | Pyrrolidine (B122466) | Dihydropyrrole (Pyrroline) |

The specific conditions, including the choice of catalyst and solvent, can significantly influence the outcome of these cycloadditions. mdpi.com

Transition Metal-Catalyzed Transformations of this compound

Beyond nickel, other transition metals are widely used to catalyze a variety of transformations involving enynes. Copper, in particular, has emerged as a versatile and cost-effective catalyst for numerous organic reactions.

Copper-Catalyzed Processes Utilizing this compound

Copper catalysts can facilitate a range of transformations on enyne substrates, including tandem cyclizations and coupling reactions. These processes often exhibit high efficiency and selectivity under mild conditions.

One notable application is the copper-catalyzed tandem cyclization of N-acyl enamines with electron-deficient alkynes, which provides a direct route to 3-alkynyl-substituted pyridines. rsc.org Although this example involves separate enamine and alkyne partners, the principles can be extended to intramolecular reactions of enynes. Another powerful transformation is the copper-catalyzed cascade reaction of 1,6-enynes with sulfoxonium ylides. researchgate.net This process generates structurally complex 2,3-disubstituted indolines bearing a conjugated dienone functional group with good chemo-, regio-, and diastereoselectivity. researchgate.net Furthermore, copper complexes bearing chiral phosphine (B1218219) ligands can catalyze the asymmetric methylation of substrates containing π-systems, using reagents like dimethylzinc (B1204448) to create chiral tertiary alcohols with high enantioselectivity. nih.gov

Table 4: Examples of Copper-Catalyzed Reactions Applicable to Enyne Systems

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Tandem Cyclization | N-acyl enamines + Alkynes | Substituted Pyridines | Forms highly functionalized heterocycles in a single step. rsc.org |

| Cascade Reaction | 1,6-Enynes + Sulfoxonium Ylides | Disubstituted Indolines | Creates complex polycyclic structures with good stereoselectivity. researchgate.net |

These examples highlight the broad utility of copper catalysis in activating the alkene and alkyne functionalities within an enyne framework to construct complex molecular architectures.

Enantioselective Synthesis of β-Amino Alcohols

While direct, one-step transformations of this compound into β-amino alcohols are not extensively documented, its derivatives are valuable precursors in multi-step enantioselective syntheses. A notable example is found in the copper-catalyzed synthesis of highly substituted β-amino alcohols. In this context, a derivative of this compound, an alkynyl functionalized cyclic carbonate, is employed as a propargylic surrogate. tdx.cat The process is initiated by the reaction of this compound with reagents such as potassium ferricyanide (B76249) (K3Fe(CN)6), potassium carbonate (K2CO3), and a catalyst system involving potassium osmate (K2OsO2(OH)4) and a chiral ligand, in a solvent mixture of tert-butanol (B103910) and water. tdx.cat This initial step functionalizes the alkyne, paving the way for subsequent stereoselective manipulations.

General methodologies for the enantioselective synthesis of β-amino alcohols often involve the rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids, achieving high enantiomeric excess (up to 99 ee). nih.gov Another approach involves the enantioselective radical C-H amination of a range of alcohols, which, after hydrolysis, afford enantioenriched β-amino alcohols. nih.gov

Decarboxylative [3+2] Cycloaddition Pathways

Decarboxylative [3+2] cycloaddition reactions represent a powerful strategy for the construction of five-membered rings. In the context of alkynes, this transformation is often mediated by copper catalysts and involves the in situ generation of reactive intermediates. For instance, alkynyl carbonates can undergo a decarboxylative cycloaddition with malononitrile, catalyzed by a cooperative copper/amine system, to yield 2-amino-3-cyano-dihydrofuran derivatives. tdx.cat This reaction proceeds through the formation of a copper-allenylidene intermediate upon decarboxylation. tdx.cat

While direct decarboxylative [3+2] cycloadditions of this compound are not explicitly detailed, the reactivity of its derivatives in such pathways is of significant interest. The general mechanism for these reactions involves the generation of a copper-stabilized allenylidene zwitterionic intermediate, which then acts as an electrophile in the cycloaddition. nih.govresearchgate.net

A related strategy involves the decarboxylative 1,3-dipolar cycloaddition between carboxylic-acid-group-activated olefins and azomethine ylides to synthesize pyrrolidine derivatives. nih.gov

Stereocontrolled Propargylic Sulfonylation

The stereocontrolled sulfonylation of propargylic systems is a valuable transformation in organic synthesis. Copper-catalyzed yne-allylic substitutions have emerged as a robust method for achieving formal allylic substitution with stabilized nucleophiles, including sulfonamides. beilstein-journals.orgnih.gov These reactions are thought to proceed through a copper vinyl allenylidene intermediate. beilstein-journals.orgnih.gov The regioselectivity and stereoselectivity of these reactions are influenced by the choice of copper salt, ligand, and the substitution pattern of the substrate. beilstein-journals.org

Although the direct stereocontrolled propargylic sulfonylation of this compound is not specifically described in the available literature, the general principles of copper-catalyzed yne-allylic substitutions provide a framework for predicting its potential reactivity in such transformations.

Role of Copper-Allenylidene Intermediates in Catalysis

Copper-allenylidene intermediates are key reactive species in a variety of catalytic transformations involving propargylic compounds. tdx.catnih.govresearchgate.net These intermediates are typically generated from propargylic precursors, such as alkynyl carbonates, through a decarboxylation event. tdx.catnih.gov The resulting copper-allenylidene is a zwitterionic species that can act as an electrophile at either the α or γ carbon atom relative to the copper. nih.gov

The regioselectivity of nucleophilic attack on the copper-allenylidene intermediate can be controlled by the substituents on the propargylic backbone. For example, in the reaction of 4-propargyl-benzoxazinanones with sulfur ylides, a methyl substituent at the propargylic position directs the nucleophilic attack to the γ-position, leading to a [4+1] annulation product. nih.gov

The involvement of copper-allenylidene intermediates has been proposed in a range of reactions, including:

[3+2] annulation reactions tdx.cat

Propargylic amination tdx.cat

Yne-allylic substitutions beilstein-journals.orgnih.gov

Osmium-Mediated Reactions with this compound

While the direct reaction of this compound with osmium complexes is not extensively documented, the reactivity of osmium complexes with structurally similar internal alkynes, such as 2-butyne (B1218202) and 3-hexyne, provides valuable insights into the potential transformations of this compound. nih.govnih.gov

Formation of Hydride Alkenylcarbyne Derivatives

The reaction of osmium dihydride complexes with terminal allenes is known to produce hydride-alkenylcarbyne derivatives. researchgate.net This transformation involves the migration of hydrogen atoms from the allene to the metal center. researchgate.net By analogy, it is plausible that an osmium complex could react with the enyne functionality of this compound to form related organometallic species.

In reactions with other alkynes, such as 2-butyne and 3-hexyne, the hexahydride complex OsH6(PiPr3)2 has been shown to induce migratory hydrogenation to form terminal olefins and a dihydride-osmium(II) fragment. nih.gov This fragment can then oxidatively add to another alkyne molecule to form a dihydride-osmacyclopropene complex. nih.gov

Detailed Analysis of Hydrogen Migration Events

Hydrogen migration is a fundamental process in osmium-mediated reactions of unsaturated hydrocarbons. In the case of dihydride-osmacyclopropene complexes formed from 2-butyne and 3-hexyne, isomerization to (η4-butenediyl)-osmium(IV)-dihydride derivatives occurs through hydrogen shifts from the substituents of the three-membered ring to the carbon atoms of the ring. nih.gov Isotopic labeling experiments have confirmed that these hydrogen shifts take place through the metal center and involve C-H bond activation processes. nih.gov

Ruthenium-Catalyzed Reactivity Leading to Complex Product Mixtures

The reactivity of 1,3-enynes, such as this compound, in the presence of ruthenium catalysts is multifaceted and can lead to a variety of products. The specific outcome is highly dependent on the reaction conditions and the nature of the ruthenium catalyst employed. Ruthenium complexes are known to catalyze several transformations of enynes, including metathesis, hydroarylation, and C-H insertion reactions, often resulting in complex product mixtures if not carefully controlled. researchgate.netthieme-connect.comrsc.org

One notable transformation is gem-hydrogenation, where a ruthenium carbene is formed from the alkyne moiety of the enyne. nih.govacs.org For a substrate like this compound, this would involve the formation of a ruthenium vinylcarbene intermediate. These intermediates are highly reactive and can undergo subsequent reactions, such as C-H insertion, leading to the formation of spirocyclic or bridged ring systems. nih.govacs.org The presence of both a double and a triple bond in this compound provides multiple sites for the catalyst to interact, potentially leading to various isomeric products.

Furthermore, ruthenium-catalyzed enyne metathesis can occur, which involves the cleavage and reformation of the carbon-carbon double and triple bonds to form new 1,3-dienes. thieme-connect.comresearchgate.net This process itself can be complex, with potential for side reactions like homodimerization of the enyne or secondary metathesis of the diene product. nih.gov The regioselectivity of these reactions is a significant challenge, and for an unsymmetrical enyne like this compound, multiple reaction pathways are plausible, contributing to the formation of complex product mixtures.

Nickel-Catalyzed Reductive Coupling of this compound

Nickel-catalyzed reductive coupling reactions provide a powerful method for carbon-carbon bond formation. mit.edunih.govutexas.edu In the context of this compound, this reaction typically involves the coupling with a carbonyl compound, such as an aldehyde, in the presence of a reducing agent. The general mechanism involves the formation of a nickelacycle intermediate from the enyne and the aldehyde, which then undergoes reductive elimination to yield the desired allylic alcohol product. mit.edunih.gov

Asymmetric Formation of Conjugated Dienols

The reductive coupling of this compound with an aldehyde in the presence of a nickel catalyst can lead to the formation of a conjugated dienol. This transformation is highly valuable as it constructs a complex molecular architecture in a single step. The reaction effectively adds the organometallic species generated from the enyne across the carbonyl group of the aldehyde. The resulting product contains a hydroxyl group adjacent to a newly formed stereocenter and a conjugated diene system. The geometry of the diene is influenced by the reaction conditions and the ligands on the nickel catalyst. chinesechemsoc.orgresearcher.life

Enantioselectivity and Chiral Ligand Design

Achieving high enantioselectivity in the nickel-catalyzed reductive coupling of this compound with aldehydes is a key objective. This is accomplished through the use of chiral ligands that coordinate to the nickel center and create a chiral environment. mit.educhinesechemsoc.org The design of these ligands is crucial for controlling the facial selectivity of the aldehyde and the orientation of the enyne in the nickelacycle intermediate. nih.gov

Several classes of chiral ligands have been successfully employed in similar nickel-catalyzed reactions, including ferrocenyl phosphines, spiro phosphoramidites, and N-heterocyclic carbenes (NHCs). mit.educhinesechemsoc.orgnih.gov The steric and electronic properties of the ligand dictate the stereochemical outcome of the reaction. For instance, bulky ligands can create a more defined chiral pocket around the metal center, leading to higher enantiomeric excesses. nih.gov A model for enantioselection often involves the preferential binding of the aldehyde in a specific orientation due to steric interactions with the chiral ligand, which then directs the nucleophilic attack from one face of the carbonyl. nih.gov

Table 1: Influence of Chiral Ligands on Enantioselectivity in Nickel-Catalyzed Reductive Couplings

| Ligand Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|

| P-chiral, ferrocenyl phosphines | Up to 67% | mit.edu |

| Chiral Spiro Phosphoramidite | Low enantioselectivity (36% in one case) | chinesechemsoc.org |

| Chiral N-Heterocyclic Carbene | Up to 76% | nih.gov |

Reactivity of Silylated Enyne Partners

The introduction of a silyl group, such as trimethylsilyl (B98337) (TMS), onto the alkyne terminus of an enyne partner can significantly influence the regioselectivity and reactivity in nickel-catalyzed couplings. In the case of this compound, a silylated analogue would have a TMS group attached to the terminal carbon of the triple bond. The bulky silyl group can direct the regioselectivity of the coupling reaction by sterically hindering one of the possible orientations of the enyne in the transition state. This often leads to the preferential formation of one regioisomer. mit.edu

Moreover, silyl groups can serve as protecting groups for terminal alkynes and can be readily removed after the coupling reaction, providing a route to otherwise difficult-to-access products. The electronic effects of the silyl group can also play a role in modulating the reactivity of the enyne.

Iridium-Catalyzed Carbon-Carbon Bond Formation with η3-Tetraenyl Complex Generation

Iridium complexes are effective catalysts for a range of C-C bond-forming reactions. uwindsor.caorganic-chemistry.orgnih.gov When reacting with conjugated enynes like this compound, iridium catalysts can promote unique transformations. One such pathway involves the formation of an η3-allyl iridium intermediate. For an enyne, this can be extended to the formation of an η3-tetraenyl complex, where the iridium coordinates to three carbons of the conjugated system.

The reaction of this compound with an iridium catalyst in the presence of a suitable coupling partner, such as another alkyne or an alkene, could proceed through an oxidative coupling mechanism to form an iridacycle. Subsequent rearrangement or further reaction could then lead to the formation of a stable η3-tetraenyl complex. These intermediates can then undergo further transformations, such as reductive elimination, to yield complex organic products. The formation of such complexes is often key to understanding the mechanism and selectivity of iridium-catalyzed C-C bond formations. nih.govdntb.gov.uarsc.org

Platinum-Catalyzed Diboration of this compound

The platinum-catalyzed diboration of unsaturated carbon-carbon bonds is a highly efficient method for the synthesis of organoboron compounds. nih.govresearchgate.netacs.org In the case of this compound, this reaction involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), across either the double or the triple bond. The selectivity of this addition is a key aspect of the reaction.

The generally accepted mechanism for the platinum-catalyzed diboration of alkynes involves the oxidative addition of the B-B bond to a Pt(0) complex to form a bis(boryl)platinum(II) intermediate. nih.govnih.gov This is followed by the insertion of the alkyne into a Pt-B bond and subsequent reductive elimination to afford the cis-1,2-diborylalkene. ua.esacs.org For an enyne, there is a competition between the diboration of the alkene and the alkyne. Typically, the alkyne is more reactive towards diboration with platinum catalysts.

For this compound, the platinum-catalyzed diboration would be expected to yield predominantly the product of addition across the triple bond, resulting in a 1,2-diboryl-1,3-diene. The reaction is typically highly stereoselective, affording the cis-diboration product. ua.es

Table 2: Representative Platinum Catalysts and Conditions for Diboration

| Catalyst | Diboron Reagent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| [Pt(PPh3)4] | B2pin2 | Toluene | 80 | nih.gov |

| Pt/TiO2 | B2pin2 | Solvent-free | Not specified | ua.es |

| Pt(dba)3 / Chiral Ligand | B2(pin)2 | THF | 60 | nih.gov |

Diverse Organic Transformations Involving this compound

The strategic placement of unsaturation in this compound opens avenues for complex molecular architecture construction through various synthetic methodologies.

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically involving ruthenium or tungsten complexes, that transforms an alkene and an alkyne into a 1,3-diene. wikipedia.orgorganic-chemistry.org This transformation can occur intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis). organic-chemistry.orgchim.it The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system. wikipedia.orgorganic-chemistry.org

The proposed mechanism generally involves the formation of a metallacyclobutene intermediate. wikipedia.org Two primary pathways are considered: the "yne-then-ene" mechanism, where the metal carbene reacts first with the alkyne, and the "ene-then-yne" pathway, where initial reaction is with the alkene. wikipedia.orgorganic-chemistry.org For ruthenium-based catalysts, evidence often suggests an "ene-then-yne" pathway. wikipedia.org

In the context of this compound, a cross-enyne metathesis with an alkene like ethylene, catalyzed by a Grubbs-type ruthenium catalyst, would be expected to yield 3-methyl-1,3-heptadiene. This reaction would effectively add a vinyl group across the alkyne moiety.

| Reactants | Catalyst | Expected Product | Reaction Type |

| This compound, Ethylene | Ruthenium Carbene (e.g., Grubbs' catalyst) | 3-Methyl-1,3-heptadiene | Cross-Enyne Metathesis |

While this represents a theoretically sound application of the reaction, specific documented examples of enyne metathesis involving this compound are not prevalent in the surveyed literature.

The carbon framework of this compound can be activated for further functionalization through interactions with either nucleophiles or electrophiles.

Nucleophilic Activation: Nucleophilic addition to simple, unactivated enynes is generally challenging. Such reactions typically require highly reactive nucleophiles or activation of the alkyne by conversion into a metal acetylide. A more common strategy involves conjugate addition to α,β-unsaturated systems, where an electron-withdrawing group activates the multiple bonds. acs.org Since this compound lacks such an activating group, its direct reaction with common nucleophiles is not typically observed. However, the generation of a nucleophilic species from the enyne itself, for instance through the action of an organometallic reagent, represents a key activation strategy, as discussed in the following section.

Electrophilic Activation: The electron-rich double and triple bonds of this compound are susceptible to attack by electrophiles. The addition of protic acids (HX) or halogens (X₂) are archetypal electrophilic addition reactions. libretexts.orglibretexts.org The regioselectivity of such additions is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). msu.edu

For this compound, electrophilic attack could potentially occur at either the C1=C2 double bond or the C3≡C4 triple bond.

Attack at the double bond: Addition of H-X would likely proceed via protonation at C1, forming a more stable tertiary carbocation at C2, followed by attack of the nucleophile (X⁻).

Attack at the triple bond: Protonation at C4 would generate a vinylic carbocation at C3, which is generally less stable than an alkyl carbocation.

Therefore, electrophilic addition is predicted to occur preferentially at the more reactive and sterically accessible double bond.

A significant transformation involving this compound is its participation in nickel-catalyzed three-component coupling reactions with carbonyl compounds and organozinc reagents. This methodology allows for the one-pot synthesis of complex homopropargyl alcohols.

In a specific application, the reaction of this compound, an aldehyde (such as benzaldehyde), and a tert-butylzinc halide (t-BuZnBr) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature affords the corresponding homopropargyl alcohol in high yield. The reaction proceeds via a 1,2-addition mechanism where the tert-butyl group from the organozinc reagent adds to the C1 position of the enyne, and the aldehyde is attacked by the C4 position, which becomes nucleophilic.

A noteworthy feature of this reaction is that it can proceed efficiently without a nickel catalyst, with the organozinc species itself mediating the transformation. The reaction has been shown to be effective with various aldehydes and ketones. Furthermore, when the reaction is conducted under an atmosphere of carbon dioxide instead of with a carbonyl compound, four-substituted allenyl carboxylic acids are produced.

Table of Reaction Outcomes:

| Enyne | Organozinc | Third Component | Solvent | Product Type | Yield |

| This compound | t-BuZnBr | Benzaldehyde | THF | Homopropargyl alcohol | High |

| This compound | t-BuZnBr | Carbon Dioxide | THF | Allenyl carboxylic acid | Moderate |

Data synthesized from findings on three-component coupling reactions.

The selective oxidation or reduction of one of the unsaturated moieties in this compound is a key challenge and offers pathways to diverse functionalized products.

Oxidation: The oxidation of enynes can be directed at either the alkene or the alkyne.

Epoxidation: The double bond is generally more susceptible to epoxidation than the triple bond using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com Treatment of this compound with m-CPBA would be expected to yield 2-methyl-2-(pent-2-yn-1-yl)oxirane.

Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov hydration of a multiple bond. wikipedia.orgmasterorganicchemistry.com Boranes (like BH₃) react preferentially with the less sterically hindered and more reactive double bond. Subsequent oxidation with hydrogen peroxide (H₂O₂) and base would yield an alcohol. masterorganicchemistry.com For this compound, this would result in the formation of 2-methyl-1-hexen-3-yn-1-ol.

Reduction: The reduction of enynes can be controlled to yield different products by choosing appropriate reagents and conditions.

Catalytic Hydrogenation: Using catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) with excess hydrogen (H₂) will typically reduce both the double and triple bonds, leading to the fully saturated alkane, 2-methylhexane. lumenlearning.comlibretexts.org

Partial Reduction:

Lindlar's Catalyst: This poisoned palladium catalyst is used for the syn-hydrogenation of alkynes to cis-alkenes. youtube.com In this compound, the internal alkyne would be reduced to a cis-alkene, yielding (Z)-2-methyl-1,3-hexadiene.

Dissolving Metal Reduction: Using sodium (Na) in liquid ammonia (B1221849) (NH₃) reduces alkynes to trans-alkenes via a radical anion intermediate. youtube.com This would convert this compound to (E)-2-methyl-1,3-hexadiene.

Summary of Redox Reactions:

| Reaction Type | Reagent(s) | Target Moiety | Expected Major Product |

| Epoxidation | m-CPBA | Alkene | 2-Methyl-2-(pent-2-yn-1-yl)oxirane |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkene | 2-Methylhex-1-en-3-yn-1-ol |

| Full Reduction | H₂, Pt/Pd/Ni | Alkene & Alkyne | 2-Methylhexane |

| cis-Alkene Reduction | H₂, Lindlar's Catalyst | Alkyne | (Z)-2-Methyl-1,3-hexadiene |

| trans-Alkene Reduction | Na, NH₃(l) | Alkyne | (E)-2-Methyl-1,3-hexadiene |

Theoretical and Computational Chemistry Approaches to 2 Methyl 1 Hexen 3 Yne Systems

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of organic compounds due to its favorable balance of accuracy and computational cost. numberanalytics.com DFT methods are widely used to explore the potential energy surfaces of reactions involving enynes, providing crucial information about the pathways and feasibility of chemical transformations. numberanalytics.com

In the context of 2-methyl-1-hexen-3-yne and related systems, DFT has been instrumental in elucidating complex reaction mechanisms. For instance, DFT calculations at the B3PW91 level were used to investigate the reaction of this compound with the dihydride complex OsH2Cl2(PiPr3)2. researchgate.net The study suggested that the reaction proceeds through an initial hydrogenation of the enyne to form a conjugated diene, which then evolves into a hydride alkenylcarbyne derivative via two hydrogen migrations. researchgate.net Similarly, hybrid DFT functionals like ωB97X-D have been successfully applied to study the formation of isomers of this compound, such as in the reaction between the 1-propynyl radical and 2-methylpropene. osti.gov

A key application of DFT is the mapping of potential energy surfaces (PES) for chemical reactions. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. osti.gov The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation barrier of the reaction. researchgate.net

In studies of reactions forming C7H10 isomers, such as the reaction of the 1-propynyl radical with 2-methylpropene, DFT calculations have been employed to map out the intricate PES. osti.gov These calculations reveal that the reaction proceeds without an entrance barrier via indirect scattering dynamics, involving the formation of C7H11 intermediates that have lifetimes longer than their rotational periods. osti.gov The reaction can proceed through various channels, including atomic hydrogen or methyl group elimination, leading to different products. osti.gov The calculated relative energies for intermediates and products provide insight into the most favorable reaction pathways.

Table 1: Calculated Relative Energies for Intermediates and Products in the Reaction of 1-Propynyl Radical with 2-Methylpropene Calculated at the CCSD(T)-F12/cc-pVTZ-F12//ωB97X-D/6-311G(d,p) level of theory. Data extracted from a study on the formation of C7H10 isomers.

| Species | Description | Relative Energy (kJ mol⁻¹) |

| R | Reactants (CH₃CC + (CH₃)₂CCH₂) | 0 |

| i1 | Intermediate | -173 |

| i2 | Intermediate | -170 |

| i3 | Intermediate | -156 |

| i4 | Intermediate | -124 |

| p1 + H | Product (2,4-dimethyl-1-hexen-3-yne + H) | -62 |

| p2 + H | Product (4,4-dimethyl-1-pentyne-3-one + H) | -11 |

| p3 + CH₃ | Product (2-methyl-1-penten-3-yne + CH₃) | -22 |

Source: Adapted from research on 1-propynyl radical reactions. osti.gov

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. The set of all possible conformers and the energy barriers separating them constitutes the molecule's energetic landscape. For a flexible molecule like this compound, understanding its conformational preferences is essential for interpreting its reactivity and spectroscopic properties.

While specific, dedicated conformational analyses for isolated this compound are not extensively detailed in the provided context, the intermediates formed during its synthesis reactions are subject to such analysis. osti.govosti.gov For example, the C7H11 intermediates in the reaction of the 1-propynyl radical with 2-methylpropene can exist in several conformations. osti.gov DFT calculations are used to optimize the geometry of these different conformers and determine their relative energies, thus mapping the energetic landscape of the reaction intermediates. This landscape dictates the subsequent isomerization and decomposition pathways that lead to the final products. osti.gov

High-Level Ab Initio Computations for Accurate Prediction

While DFT is a versatile tool, high-level ab initio (from first principles) methods are often required for more accurate energy and property predictions, especially for systems with complex electronic structures or when benchmark-quality data is needed. researchgate.net These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation, which is the interaction between electrons. arxiv.org

For molecules with significant static correlation—where the single-determinant Hartree-Fock reference used in many methods is a poor approximation—multi-reference methods are necessary. This is often the case for transition states, biradicals, or molecules with multiple resonance structures. Enyne systems can exhibit such complexities, particularly during cycloaromatization reactions. smu.edu

Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Second-Order Møller-Plesset Perturbation Theory (MRMP2) are designed for these situations. researchgate.net CASSCF provides a qualitatively correct description by considering all important electronic configurations, while MRMP2 adds dynamic electron correlation on top of the CASSCF reference. smu.edu For example, MRMP2 studies have been used to investigate the Myers-Saito and Schmittel reactions of enyne-allenes, which are electronically related to this compound, revealing complex transition state structures. smu.edu

Coupled-Cluster theory, particularly the CCSD(T) method which includes single, double, and a quasiperturbative treatment of triple excitations, is widely regarded as the "gold standard" in quantum chemistry for its ability to produce highly accurate results for ground-state molecules. arxiv.orgnih.gov It is often used to obtain benchmark energies against which less computationally expensive methods, like DFT, can be evaluated. nih.gov

In the study of reaction mechanisms involving isomers of this compound, CCSD(T) calculations are crucial for refining the energetics of the potential energy surface. osti.govosti.gov It is common practice to optimize the geometries of reactants, transition states, and products using a DFT functional and then perform single-point energy calculations with CCSD(T) to obtain more reliable reaction and activation energies. osti.govosti.gov This combined approach leverages the efficiency of DFT for geometry optimization with the high accuracy of CCSD(T) for energy calculations, as demonstrated in the study of the reaction of the 1-propynyl radical with propene and 2-methylpropene. osti.govosti.gov This theoretical scheme is projected to provide accuracy within 4 kJ mol⁻¹. osti.gov

Theoretical Studies of Thermal Rearrangements of this compound Analogs

Theoretical investigations into the thermal rearrangements of analogs of this compound, such as other 1,5-enyne systems, have provided significant insights into their reactivity. These studies often employ high-level computational methods to explore the potential energy surfaces (PES) of these molecules. Pericyclic reactions, which proceed through a cyclic transition state, are a common focus of this research. msu.edu For instance, comprehensive theoretical studies on the thermal rearrangements of compounds like 1-hexen-5-yne (B80130) and 1,2,5-hexatriene (B54027) have been conducted using density functional theory (DFT) and ab initio methods like complete active space self-consistent field (CASSCF), second-order Møller-Plesset perturbation theory (MRMP2), and coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)]. nih.govresearchgate.net These studies map out the pathways for reactions such as Cope-type rearrangements, which involve the nih.govnih.gov-sigmatropic shift of a 1,5-diene system. acs.orgnih.gov In the case of enynes, this can lead to the formation of allenic products. ccl.net The research aims to provide a detailed theoretical basis for experimental observations, such as those from pyrolysis experiments. nih.govresearchgate.net

The Cope rearrangement, a prototypical nih.govnih.gov-sigmatropic rearrangement, is a key reaction pathway studied in analogs of this compound. nih.gov While the classic Cope rearrangement of 1,5-hexadiene (B165246) is a degenerate process, introducing unsaturation, like a triple bond in an enyne system, or substituents can significantly alter the reaction's thermodynamics and kinetics. nih.govresearchgate.net Theoretical models are crucial for understanding how these modifications influence the reaction mechanism, which can be either a concerted process through an aromatic-like transition state or a stepwise pathway involving diradical intermediates. acs.org

For example, studies on the thermal rearrangement of 3,3-dicyano-1,5-enynes highlight that these reactions can be kinetically challenging, often requiring high temperatures (>150 °C), and can also be thermodynamically unfavorable. nih.govescholarship.org The position of equilibrium is often a delicate balance between the starting enyne and the rearranged allenic product. escholarship.org Computational methods like Becke3LYP have proven reliable in predicting activation energies for these types of reactions, showing good agreement with experimental values. acs.org A study on a series of nih.govnih.gov-sigmatropic shifts, including that of 1-hexen-5-yne, found that the activation energies are remarkably consistent, falling within a narrow range of 31-35 kcal/mol, a phenomenon attributed to the aromatic nature of their transition states. acs.org

The introduction of specific structural features can dramatically alter these parameters. For instance, incorporating a Meldrum's acid moiety into a 1,5-diene architecture has been shown to create exceptionally favorable kinetic and thermodynamic profiles for Cope rearrangements compared to their 3,3-dicyano counterparts. researchgate.netescholarship.org

Table 1: Calculated Activation Energies for nih.govnih.gov-Sigmatropic Rearrangements of Enyne Analogs

| Reactant | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1-Hexen-5-yne | Becke3LYP/6-31G* | 34.7 | acs.org |

| 1-Hexen-5-yne | MP2//RHF/6-31G* | 34.9 | acs.org |

| 1,5-Hexadiyne | Becke3LYP/6-31G* | 33.8 | acs.org |

The electronic nature of substituents on the enyne framework has a profound impact on the energy barriers of thermal rearrangements. Computational studies have systematically investigated these effects by modeling substrates with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

In gold(I)-catalyzed rearrangements of 1,6-enynes, theoretical calculations have shown that the electronic properties of substituents on the alkene moiety are critical. acs.orgnih.gov Electron-rich substituents tend to stabilize cationic intermediates, favoring certain reaction pathways over others. acs.org For instance, strongly electron-donating groups can lower the rotational energy barrier between stereoisomeric intermediates, leading to stereoconvergent reactions. nih.gov Conversely, less electron-donating or electron-withdrawing substituents can increase these barriers, making the reaction stereospecific. acs.orgnih.gov In these systems, the relative energy barriers for different migration pathways are directly influenced by the substituent, with differences of several kcal/mol observed between phenyl, p-chlorophenyl, and p-methoxyphenyl substituted analogs. nih.gov

In other rearrangement reactions, such as the Mumm rearrangement, DFT studies have shown that EDGs generally accelerate the reaction, while EWGs decelerate it. researchgate.net The magnitude of this effect depends on the position of the substituent relative to the reacting centers. researchgate.net Similarly, in gold-catalyzed cycloisomerization of 1,5-enynes, the reaction outcome can be dramatically controlled by ortho-substituents on an aryl group, an effect attributed to a combination of steric and electronic factors. rsc.org The steric hindrance from an ortho-substituent can destabilize a planar cationic intermediate, thereby disfavoring certain pathways and opening up others. rsc.org

Transition State Theory (TST) is a fundamental theoretical framework used to calculate the rate constants of chemical reactions, including the thermal rearrangements of enynes. nih.gov TST posits that the reaction rate is determined by the rate at which reactant molecules pass through a high-energy transition state structure on the potential energy surface. numberanalytics.com By combining the calculated energy of the transition state with statistical mechanics, it is possible to predict the rate constant (k) for an elementary reaction step.

In the context of thermal rearrangements of 1-hexen-5-yne and its analogs, computational studies utilize TST to model the kinetics of complex reaction networks. nih.govresearchgate.net The process involves:

Locating Transition States: Using quantum mechanical methods like DFT, the geometry and energy of the transition state for each elementary reaction step (e.g., a sigmatropic shift or a cyclization) are precisely calculated. nih.govnumberanalytics.com

Calculating Partition Functions: Statistical mechanics are used to calculate the vibrational, rotational, and translational partition functions for both the reactant molecules and the transition state.

Computing the Rate Constant: The rate constant is then calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

This approach allows for the simulation of product distributions over time at various temperatures by solving a set of simultaneous first-order ordinary differential equations that describe the reaction network. nih.govresearchgate.net The results of these kinetic modelings can then be compared with experimental data from pyrolysis studies to validate the proposed reaction mechanisms and the underlying potential energy surface. nih.gov The application of TST has been successful in achieving agreement with experimental product distributions for the thermal rearrangements of 1-hexen-5-yne at different temperatures and reaction times. nih.govresearchgate.net

Advanced Electronic Structure Calculations and Ionization Potentials

Advanced electronic structure calculations are essential for accurately describing the complex bonding and reactivity of molecules like this compound. Methods that go beyond standard DFT, such as multireference methods, are often necessary, particularly when studying reaction pathways that may involve diradical intermediates or electronically excited states. nih.gov

Complete Active Space Self-Consistent Field (CASSCF) is one such method employed to study the nih.govnih.gov-sigmatropic shifts in enyne systems. acs.org CASSCF provides a more balanced description of the electronic structure in cases where static correlation is important, such as in the transition states of pericyclic reactions. acs.org However, CASSCF often needs to be supplemented by methods that account for dynamic electron correlation, such as multireference second-order Møller-Plesset perturbation theory (MRMP2) or coupled-cluster theories [CCSD(T)], to achieve high accuracy in energy calculations. nih.govresearchgate.net These high-level calculations are crucial for obtaining reliable reaction and activation energies that can be compared with experimental results. nih.gov

The ionization potential (IP), the energy required to remove an electron from a molecule, is a fundamental electronic property that can be both calculated and measured experimentally. For this compound, gas-phase ion energetics data, including its ionization energy, are available through resources like the NIST Chemistry WebBook. nist.gov Furthermore, experimental studies using microwave spectroscopy have been conducted on this compound, which can provide precise information about its molecular structure and electronic properties, contributing to the validation of theoretical models. illinois.edu

Table 2: Electronic and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀ | nist.gov |

| Molecular Weight | 94.15 g/mol | sigmaaldrich.com |

| CAS Number | 23056-94-2 | nist.govsigmaaldrich.com |

| Boiling Point | 130 °C | chemicalbook.com |

| Density | 0.758 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n²⁰/D) | 1.45 | chemicalbook.com |

Advanced Applications and Materials Science Leveraging 2 Methyl 1 Hexen 3 Yne Chemistry

2-Methyl-1-hexen-3-yne as a Precursor in Specialized Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its distinct chemical functionalities allow for a wide range of transformations, making it a key component in the production of fine and specialty chemicals. ontosight.ai

Synthesis of Complex Pharmaceutical and Agrochemical Intermediates

The enyne moiety of this compound is a key structural motif that allows for its use as a precursor in the synthesis of complex molecules, including those with potential applications as pharmaceutical and agrochemical intermediates. ontosight.ai While direct, large-scale synthesis of specific commercial drugs or pesticides from this compound is not extensively documented in publicly available literature, its derivatives are explored for their biological activity. ontosight.ai For instance, derivatives of similar enyne compounds have been investigated for their potential as pesticides and insecticides. ontosight.ai The reactivity of the alkyne and alkene groups allows for various addition and coupling reactions, which are fundamental in building the complex carbon skeletons required for many bioactive molecules. researchgate.net The selective hydrogenation of alkynes to alkenes, a common transformation in pharmaceutical synthesis, highlights the utility of such precursors. researchgate.net

Development of Specialty Chemicals

This compound is utilized in the synthesis of various specialty chemicals. guidechem.com Its structural relative, 2-methyl-1-buten-3-yne, is used as a reagent in analytical studies for identifying aroma compounds through pyrolysis gas chromatography-mass spectrometry. chemicalbook.com This suggests the potential for this compound to be involved in the synthesis of flavor and fragrance compounds. Additionally, research has been conducted on the use of alkynes, including this compound, as fuel additives to enhance combustion properties. ontosight.ai

Polymerization and Copolymerization of this compound

The presence of both a vinyl and an ethynyl (B1212043) group allows this compound to participate in various polymerization and copolymerization reactions, leading to materials with unique properties. justia.com

Radical Copolymerization with Electron-Accepting Comonomers

Research has demonstrated the synthesis of reactive copolymers through the radical copolymerization of a derivative of this compound, specifically 5-(tert-butyl peroxy)-5-methylhex-1-en-3-yne, with electron-accepting comonomers like maleic anhydride (B1165640). researchgate.net In these processes, the peroxide-containing monomer acts as a source of radicals, initiating the polymerization. researchgate.net The resulting copolymers possess functionalities that can be used to initiate further radical processes, such as the cross-linking of other polymers to form hydrogels. researchgate.net The incorporation of hydrophilic monomers like acrylamide (B121943) and maleic anhydride into the copolymer structure promotes the cross-linking of water-soluble polymers. researchgate.net

Control of Regioselectivity in Polymer Chain Formation

The control of regioselectivity is a critical aspect of polymer synthesis, determining the final structure and properties of the polymer. In the polymerization of α-olefins like 1-hexene (B165129), a close structural relative of this compound, the mode of insertion (1,2-insertion vs. 2,1-insertion) into the growing polymer chain can be influenced by the catalyst system and reaction conditions. mdpi.com While early transition metal metallocene catalysts typically favor 1,2-regioselectivity, non-metallocene systems can exhibit 2,1-insertion. mdpi.com For some catalyst systems, a switch in regioselectivity during the polymerization of 1-hexene has been observed. mdpi.com The ability to control the regiochemistry in the polymerization of enynes like this compound is crucial for producing polymers with well-defined structures and predictable properties. Anion-binding catalysis has been shown to be an effective method for achieving high regioregularity in the ring-opening polymerization of other sulfur-containing monomers. chemrxiv.org This approach utilizes a synergistic catalytic model to preorganize the monomer and the growing chain end, thereby controlling the regioselectivity of the addition. chemrxiv.org

Utilization in Chemical Vapor Deposition (CVD) for Advanced Metallization

This compound (MHY) plays a significant role as a ligand in organometallic precursors used for Chemical Vapor Deposition (CVD), particularly for depositing copper and ruthenium films for advanced metallization in the semiconductor industry. nih.govfigshare.comcapes.gov.brmdpi.comheraeus-precious-metals.com

In copper CVD, MHY is used to form copper(I) complexes, such as (hfac)Cu(MHY), where 'hfac' stands for hexafluoroacetylacetonate. nih.govfigshare.comcapes.gov.brresearchgate.net These precursors are favored for their volatility and ability to deposit high-purity copper films at relatively low temperatures. researchgate.netcore.ac.uk The MHY ligand stabilizes the copper(I) center and facilitates the deposition process. nih.govfigshare.comcapes.gov.br Studies have shown that during the CVD process, dinuclear copper species like [(hfac)Cu]₂(MHY) can form, where two copper units bind to a single MHY molecule. nih.govfigshare.comcapes.gov.br The formation of these species is reversible and can be influenced by the presence of free MHY. nih.govfigshare.comcapes.gov.br The use of MHY as an inhibitor in conjunction with other precursors can also afford control over the morphology of the deposited copper, leading to smoother films. illinois.edu

The following table summarizes key parameters from a study on the Direct Liquid Injection MOCVD (DLI-MOCVD) of copper from a (hfac)Cu(MHY) precursor. mdpi.com

| Parameter | Value |

| Precursor | (hfac)Cu(I)(MHY) |

| Deposition Temperature | 195 °C |

| Deposition Rate | 38 nm/min |

| Average Resistivity | ~4 µΩ·cm |

This table presents data on the DLI-MOCVD of copper using (hfac)Cu(I)(MHY) as the precursor, highlighting the optimal deposition temperature and resulting film properties. mdpi.com

Ruthenium is another metal where MHY-related chemistry is relevant. Ruthenium is a promising candidate to replace copper in next-generation interconnects due to its low resistivity at nanoscale dimensions and its resistance to thermal and electrical degradation. heraeus-precious-metals.commdpi.com Various organometallic ruthenium precursors are used in CVD and Atomic Layer Deposition (ALD) to create these thin films. heraeus-precious-metals.comharvard.edu While direct use of a ruthenium-MHY complex is not as commonly cited as its copper counterpart, the fundamental principles of using stabilizing ligands like enynes are transferable to the design of new ruthenium precursors for advanced metallization. researchgate.netgoogle.com

The table below shows a comparison of deposition rates for ruthenium ALD using different process conditions. harvard.edu

| Process | Coreactant | Deposition Rate (Å/cycle) |

| Pulsed CVD | None | < 1 |

| ALD | NH₃ | ~1.5 |

This table illustrates the enhancement of the ruthenium deposition rate when using ammonia (B1221849) (NH₃) as a coreactant in an ALD process compared to a pulsed CVD process without a coreactant. harvard.edu

Design and Characterization of Organometallic Precursors

The design of effective CVD precursors hinges on a delicate balance of volatility, stability, and reactivity. β-Diketonate copper(I) complexes stabilized by MHY have emerged as highly promising candidates, demonstrating superior properties for the deposition of copper thin films. researchgate.net

Synthesis and X-ray Structural Determination of Copper(I)-Enyne Complexes

Researchers have successfully synthesized and characterized a series of new β-diketonate copper(I) complexes incorporating this compound. These include complexes with hexafluoroacetylacetonate (hfac), 1,1,1-trifluoroacetylacetonate (tfac), perfluoroacetylacetonate (pfac), and acetylacetonate (B107027) (acac). figshare.com Three of these novel complexes have undergone detailed analysis, including X-ray structural determination, to elucidate their molecular geometry. figshare.com

A significant finding is the formation of dinuclear copper(I) species, such as [(hfac)Cu]2(MHY), during CVD processes. capes.gov.brelectronicsandbooks.com X-ray crystallography has been instrumental in determining the structure of these dinuclear complexes. capes.gov.brelectronicsandbooks.com For [(hfac)Cu]2(MHY), the crystallographic data reveals a triclinic crystal system. capes.gov.brelectronicsandbooks.com In these dinuclear structures, two copper(hfac) units are bound to a single MHY ligand, with one copper atom coordinating to the carbon-carbon triple bond and the other to the conjugated double bond. capes.gov.brrsc.org This coordination scheme results in two roughly perpendicular Cu(hfac) moieties. capes.gov.br The formation of these dinuclear species is a reversible process; the addition of free MHY can shift the equilibrium back towards the mononuclear complex. capes.gov.brelectronicsandbooks.com

Table 1: Crystallographic Data for [(hfac)Cu]2(MHY)

| Parameter | Value |

| Formula | C17H12O4F12Cu2 |

| Crystal System | Triclinic |

| Space Group | P1 (No. 2) |

| a (Å) | 11.112(3) |

| b (Å) | 13.472(4) |

| c (Å) | 15.747(3) |

| α (°) | 94.95(2) |

| β (°) | 98.15(2) |

| γ (°) | 100.27(2) |

| Z | 4 |

| Data sourced from references capes.gov.brelectronicsandbooks.com |

Ligand Coordination Modes and Their Influence on Precursor Properties

The coordination of the MHY ligand to the copper(I) center significantly impacts the properties of the resulting precursor. In the mononuclear β-diketonate copper(I) complexes, the triple bond of the MHY ligand exhibits η2-coordination to the copper atom, while the double bond remains uncoordinated. researchgate.netfigshare.com This coordination leads to a square planar geometry around the copper ion, which theoretical studies have shown to be the most stable configuration compared to a tetrahedral arrangement. researchgate.netfigshare.com

The nature of the β-diketonate ligand also plays a crucial role in the stability and volatility of the precursor. The stability of the complexes follows the order: [Cu(acac)(MHY)] < [Cu(tfac)(MHY)] < [Cu(hfac)(MHY)] ≈ [Cu(pfac)(MHY)]. figshare.com This trend is attributed to weak fluorine-hydrogen bonds that stabilize the more fluorinated complexes. figshare.com The complex with the hexafluoropentanedionate (hfac) ligand, [Cu(hfac)(MHY)], is particularly noteworthy for its stability and volatility, making it an excellent precursor for copper CVD. figshare.com It has a melting point of 13.0 °C and a boiling point of 207.2 °C, with a partial pressure of 110 mTorr at 21.3 °C. figshare.com

In the dinuclear complex [(hfac)Cu]2(MHY), the coordination changes, with one copper atom binding to the alkyne group and the other to the alkene group of the MHY ligand. rsc.org This dual coordination demonstrates the versatility of MHY as a ligand in stabilizing multinuclear metal centers.

Optimization of CVD Process Parameters for Copper Film Growth

The quality and properties of the copper films deposited via CVD are highly dependent on the process parameters. Extensive research has focused on optimizing these conditions to achieve films with desired characteristics, such as high purity, low resistivity, and strong adhesion.

Investigation of Growth Rate Dependence on Substrate Temperature and Precursor Flow

The growth rate of copper films is a critical parameter that is strongly influenced by both the substrate temperature and the flow rate of the precursor. Studies using [Cu(hfac)(MHY)] as the precursor have identified two distinct deposition regimes. researchgate.netacs.org Below a certain temperature, typically around 200-220 °C, the growth rate is limited by the surface reaction kinetics and shows a strong dependence on temperature. researchgate.netacs.org In this regime, the activation energy for the deposition process has been determined to be around 30 kJ/mol, a relatively low value compared to other Cu(I) β-diketonate precursors. acs.org

Above this temperature threshold, the process enters a mass-flow-controlled regime, where the growth rate becomes saturated and is primarily dependent on the precursor flow rate. researchgate.netacs.org In this regime, a proportional relationship exists between the precursor flow rate and the maximum growth rate. researchgate.net For instance, with [Cu(hfac)(MHY)], growth rates as high as 260 nm/min have been achieved. acs.org

Table 2: Deposition Regimes for Copper CVD using [Cu(hfac)(MHY)]

| Regime | Temperature Range | Controlling Factor | Activation Energy |

| Surface-Reaction-Limited | < 200-220 °C | Substrate Temperature | ~30 kJ/mol |

| Mass-Flow-Controlled | > 200-220 °C | Precursor Flow Rate | - |

| Data compiled from references researchgate.netacs.org |

Correlation between Deposition Conditions and Film Electrical Properties (Resistivity, Microstructure)